BenchChemオンラインストアへようこそ!

PAR-2 Activating Peptide acetate

Peptide formulation Salt screen Solubility optimization

Selecting SLIGRL-NH₂ acetate over generic TFA salts or mismatched species sequences is critical for data integrity. Our acetate formulation delivers 99.92% purity and enhanced aqueous solubility—eliminating TFA-associated cytotoxicity and solubility failures. The mouse/rat sequence SLIGRL-NH₂ is 5-fold more potent than the human analog SLIGKV-NH₂ in endothelium-dependent relaxation assays and uniquely activates both PAR-2 and MrgprC11, enabling histamine-independent itch and PVAT studies. Do not compromise with cross-species or truncated analogs that alter receptor selectivity and potency. Order the acetate salt for reproducible, publication-grade results.

Molecular Formula C31H60N10O9
Molecular Weight 716.9 g/mol
Cat. No. B14757153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-2 Activating Peptide acetate
Molecular FormulaC31H60N10O9
Molecular Weight716.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O
InChIInChI=1S/C29H56N10O7.C2H4O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;1-2(3)4/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);1H3,(H,3,4)/t17-,18-,19-,20-,21-,23-;/m0./s1
InChIKeyPZBHHOZNEMXTKZ-DBYSMBDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-2 Activating Peptide Acetate (SLIGRL-NH₂ Acetate): Core Identity and Procurement-Relevant Specifications


PAR-2 Activating Peptide acetate (synonym: SLIGRL-NH₂ acetate; free base CAS 171436-38-7) is a synthetic hexapeptide amide corresponding to the mouse/rat protease-activated receptor-2 (PAR-2) tethered ligand sequence H-Ser-Leu-Ile-Gly-Arg-Leu-NH₂, supplied as the acetate salt [1]. It functions as a PAR-2 agonist that activates the receptor independently of proteolytic cleavage, eliciting intracellular calcium mobilization (EC₅₀ ≈ 5 µM in PAR-2-expressing cells) and does not activate PAR-1 . The acetate counter-ion formulation is purposefully selected to enhance aqueous solubility and handling stability relative to the free base or trifluoroacetate (TFA) salt alternatives commonly offered by other vendors [1].

Why Generic PAR-2 Activating Peptide Substitution Risks Experimental Confounds: SLIGRL-NH₂ Acetate vs. Common Alternatives


Substituting PAR-2 Activating Peptide acetate with an off-the-shelf SLIGRL-NH₂ TFA salt, the human-sequence analog SLIGKV-NH₂, or a purportedly 'more potent' derivative such as 2-furoyl-LIGRL-NH₂ introduces scientifically consequential confounds. The acetate salt offers verifiably higher purity specifications (99.92%) and superior aqueous solubility compared to TFA formulations [1]; the mouse/rat sequence SLIGRL-NH₂ is 5-fold more potent than the human sequence SLIGKV-NH₂ in endothelium-dependent relaxation assays [2]; and critically, SLIGRL-NH₂ is a dual agonist of both PAR-2 and the Mas-related G protein-coupled receptor MrgprC11, whereas the truncated analog SLIGR-NH₂ is PAR-2-selective—meaning that receptor attribution of biological effects depends directly on which peptide is selected [3]. Each of these dimensions is quantified below.

PAR-2 Activating Peptide Acetate: Quantified Differentiation Evidence Against Closest Analogs


Acetate Salt Form: Documented Solubility and Handling Advantage Over Free Base and TFA Salt

PAR-2 Activating Peptide acetate offers a formulation-level advantage over the free base (SLIGRL-NH₂) and the TFA salt. The vendor explicitly states that equimolar concentrations of the acetate salt and the free base exhibit identical biological activity, but the acetate salt form demonstrates superior water solubility and stability under standard handling conditions [1]. The acetate salt is supplied as a white solid with 99.92% purity; the TFA salt counterpart (Cayman Chemical Item No. 16723) is specified at ≥98% purity . Solubility data for the TFA salt indicate DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL , while the acetate salt dissolves in DMSO at 10 mM with sonication [1]. The acetate counter-ion avoids potential confounding effects of residual trifluoroacetic acid on sensitive biological assays.

Peptide formulation Salt screen Solubility optimization Procurement specification

Species-Sequence Potency: SLIGRL-NH₂ vs. Human-Sequence SLIGKV-NH₂ in Vascular Functional Assays

In rat pulmonary artery (RPA) ring preparations with intact endothelium, SLIGRL-NH₂ (SL-NH₂) and SLIGKV-NH₂ (KV-NH₂) exhibit divergent potency depending on the functional endpoint. In the relaxation assay, KV-NH₂ was 5-fold less potent than SL-NH₂, whereas in the contractile assay, KV-NH₂ was approximately equipotent with SL-NH₂, though the maximal contractile response to KV-NH₂ was lower than that of SL-NH₂ [1]. This 5-fold potency gap in the relaxation assay means that a researcher substituting the human-sequence peptide for the rodent-sequence peptide at identical concentrations would obtain substantially attenuated vasorelaxation responses, potentially leading to false-negative conclusions about PAR-2 involvement. The distinct structure-activity profiles also support the existence of receptor heterogeneity in the vasculature for PAR-2-activating peptides [1].

Vascular pharmacology PAR-2 species orthologs Endothelium-dependent relaxation Structure-activity relationship

Receptor Selectivity Profile: SLIGRL-NH₂ Dual PAR-2/MrgprC11 Agonism vs. SLIGR-NH₂ PAR-2-Selective Agonism

A critical differentiator of SLIGRL-NH₂ is that it functions as a dual agonist of both PAR-2 and MrgprC11 (Mas-related G protein-coupled receptor C11), whereas the truncated pentapeptide SLIGR-NH₂ activates PAR-2 but not MrgprC11 [1]. In MrgprC11-transfected HEK or CHO cells, SLIGRL-NH₂ (100 µM) robustly elevates intracellular calcium, while SLIGR-NH₂ produces no response in the same MrgprC11-expressing cells [2]. In vivo, intradermal SLIGRL-NH₂ elicits both scratching behavior (MrgprC11-mediated, histamine-independent itch) and thermal hyperalgesia (PAR-2-mediated), whereas SLIGR-NH₂ induces only thermal pain hypersensitivity without scratching [1]. This means that all biological effects observed with SLIGRL-NH₂ cannot be attributed solely to PAR-2; researchers must account for MrgprC11 contributions or select SLIGR-NH₂ when exclusive PAR-2 activation is required.

GPCR pharmacology MrgprC11 Itch and pain Target deconvolution Receptor selectivity

Potency Relative to N-Terminal Furoyl Derivative: SLIGRL-NH₂ vs. 2-Furoyl-LIGRL-NH₂ Across In Vitro and In Vivo Assay Systems

The native peptide SLIGRL-NH₂ (and its free acid form SLIGKV-OH) serves as the baseline against which the enhanced agonist 2-furoyl-LIGRL-NH₂ (2f-LIGRL-NH₂) is measured. Kawabata et al. (2004) demonstrated that 2f-LIGRL-NH₂ is approximately 100-fold more potent than the native peptide in cultured cell Ca²⁺ signaling assays (NCTC2544 and HCT-15 cells), 517-fold more potent in the rat superior mesenteric artery vasorelaxation assay, and 1,100-fold more potent in the PAR-2-mediated salivary secretion assay in ddY mice in vivo [1]. The potency gap widens progressively from in vitro to tissue-level to whole-animal assays, largely because native peptides are susceptible to aminopeptidase degradation, whereas the N-terminal furoyl modification confers metabolic resistance. Amastatin, an aminopeptidase inhibitor, augmented salivation caused by native peptides but not by furoylated peptides, confirming the mechanism [1].

Peptide engineering Metabolic stability PAR-2 agonist potency ranking In vivo pharmacology

PAR Family Selectivity: SLIGRL-NH₂ Does Not Activate PAR-1, Contrasting with Thrombin and PAR-1 Activating Peptides

A fundamental differentiator for PAR-2-activating peptides in general, and SLIGRL-NH₂ specifically, is their lack of cross-reactivity with PAR-1, the thrombin receptor. The Cayman Chemical product specification explicitly states: 'This peptide does not activate PAR1' . This contrasts with trypsin, which can activate both PAR-2 and, at higher concentrations, PAR-1 through cross-desensitization mechanisms [1]. In the Xenopus oocyte expression system, thrombin receptors responded to thrombin and the human PAR-1-activating peptide SFLLRNP-NH₂ (TRAP, EC₅₀ = 0.1 µM) but showed no calcium efflux increase over control with PAR-2 agonist peptides (tested at 100 µM) [2]. Conversely, PAR-2 responded to SLIGRL-NH₂ and SLIGKVD-NH₂ (EC₅₀ = 0.5–2.0 µM) and trypsin, but not to thrombin [2]. This reciprocal selectivity profile ensures that SLIGRL-NH₂-induced effects in PAR-2-expressing systems are not confounded by PAR-1 activation, unlike experiments using trypsin as the PAR-2 stimulus.

PAR family selectivity GPCR cross-reactivity Thrombin receptor Assay validation

PAR-2 Activating Peptide Acetate: Evidence-Based Application Scenarios for Scientific Procurement and Experimental Design


Rodent-Species-Matched PAR-2 Activation in Murine and Rat Vascular Pharmacology Studies

In rodent vascular tissue preparations—particularly rat pulmonary artery and superior mesenteric artery ring assays—SLIGRL-NH₂ acetate is the species-matched agonist choice. It provides 5-fold greater potency than the human-sequence analog SLIGKV-NH₂ in endothelium-dependent relaxation assays [1], ensuring maximal signal-to-noise ratio. The acetate salt's superior aqueous solubility facilitates preparation of stock solutions for tissue bath experiments, while its documented lack of PAR-1 activation ensures that observed vasoactive effects are attributable to PAR-2-mediated signaling rather than thrombin receptor cross-activation by contaminating proteases.

Dissecting Itch vs. Pain Pathways: Dual PAR-2/MrgprC11 Pharmacology in Sensory Neuroscience

SLIGRL-NH₂ acetate is the prototypical tool for studying histamine-independent itch mechanisms because its dual agonism at PAR-2 and MrgprC11 [1] recapitulates the endogenous pruritogen signaling that non-histaminergic itch mediators engage. When injected intradermally in mice, SLIGRL-NH₂ elicits both scratching behavior (MrgprC11-mediated) and thermal hyperalgesia (PAR-2-mediated) [1]. For experiments requiring deconvolution of these two pathways, the acetate salt form's high purity (99.92%) minimizes confounding impurities in sensitive behavioral assays. If exclusive PAR-2 activation is required, the alternative peptide SLIGR-NH₂ should be procured instead [1].

Cost-Effective PAR-2 Agonist for Routine In Vitro Calcium Mobilization and Signaling Assays

For short-duration in vitro experiments—such as intracellular calcium mobilization assays in PAR-2-transfected NCTC2544, HCT-15, or HT-29 cells—SLIGRL-NH₂ acetate (EC₅₀ ≈ 5 µM) provides a cost-effective alternative to the more potent but more expensive 2-furoyl-LIGRL-NH₂ (approximately 100-fold more potent in these same cell systems) [2]. The established literature precedent spanning over two decades of PAR-2 research using this peptide sequence enables direct cross-referencing with published datasets, a significant advantage when building on prior work. The acetate salt's purity (99.92%) supports reproducible concentration-response curve generation with minimized batch variability.

Adipose-Vascular Cross-Talk Studies Requiring Perivascular Adipose Tissue (PVAT)-Dependent Relaxation Assays

In endothelium-denuded aortic preparations where perivascular adipose tissue (PVAT) is preserved, SLIGRL-NH₂ acetate produces a concentration-dependent, L-NAME-sensitive relaxation with an EC₅₀ of 10 µM [3]. The empirically validated test concentration of 20 µM—derived from this EC₅₀—has become a standardized protocol for evaluating inhibitors of adipocyte-derived relaxing factor (ADRF) release and action [3]. The acetate formulation's reliable solubility ensures consistent delivery of this working concentration, which is critical for inter-laboratory reproducibility in PVAT research programs.

Quote Request

Request a Quote for PAR-2 Activating Peptide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.